5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone
Brand Name: Vulcanchem
CAS No.: 898755-98-1
VCID: VC2294119
InChI: InChI=1S/C18H25FO3/c1-13-8-9-14(19)10-15(13)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3
SMILES: CC1=C(C=C(C=C1)F)C(=O)CCCCC2OCC(CO2)(C)C
Molecular Formula: C18H25FO3
Molecular Weight: 308.4 g/mol

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone

CAS No.: 898755-98-1

Cat. No.: VC2294119

Molecular Formula: C18H25FO3

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone - 898755-98-1

Specification

CAS No. 898755-98-1
Molecular Formula C18H25FO3
Molecular Weight 308.4 g/mol
IUPAC Name 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one
Standard InChI InChI=1S/C18H25FO3/c1-13-8-9-14(19)10-15(13)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3
Standard InChI Key QNFSPNDJWLRNRR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)C(=O)CCCCC2OCC(CO2)(C)C
Canonical SMILES CC1=C(C=C(C=C1)F)C(=O)CCCCC2OCC(CO2)(C)C

Introduction

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone is a synthetic organic compound with a complex molecular structure, featuring a dioxane ring, a fluorine atom, and a valerophenone moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone typically involves multiple steps, including the formation of the dioxane ring, introduction of the fluorine atom, and attachment of the valerophenone moiety. These steps often require specific reagents and conditions:

  • Formation of the Dioxane Ring: Acid-catalyzed cyclization of appropriate diols.

  • Introduction of the Fluorine Atom: Fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Attachment of the Valerophenone Moiety: Friedel-Crafts acylation with valerophenone derivatives and a Lewis acid catalyst.

Biological Activity

While specific biological activity data for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone is limited, compounds with similar structures often exhibit notable pharmacological properties. These include enzymatic inhibition and receptor modulation, which can influence cellular functions such as proliferation and apoptosis.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenoneC17H23FO3294.36 g/mol898786-15-7
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenoneC17H23FO3294.36 g/mol898755-96-9
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenoneC18H25FO3308.4 g/mol898755-98-1

These compounds share similar structural features but differ in their specific functional groups and molecular weights, which can affect their reactivity and biological activity.

Research Findings and Future Directions

Given the limited specific research on 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone, future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicinal chemistry. Computational methods, such as molecular docking and density functional theory (DFT) calculations, can provide insights into its molecular properties and bio-usefulness.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator